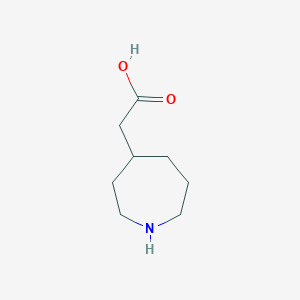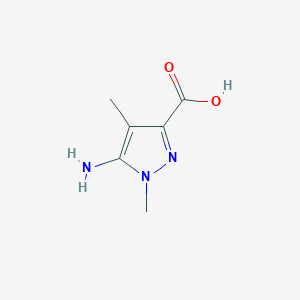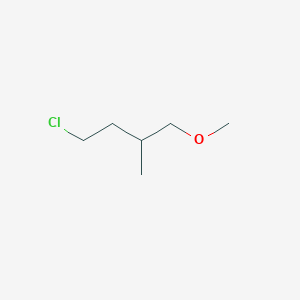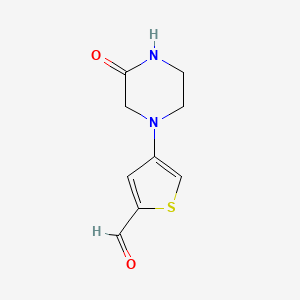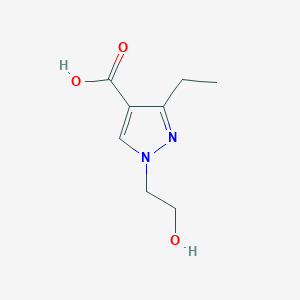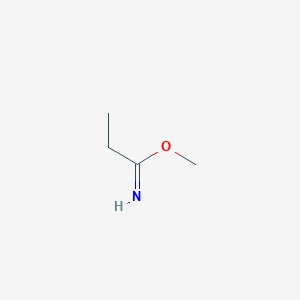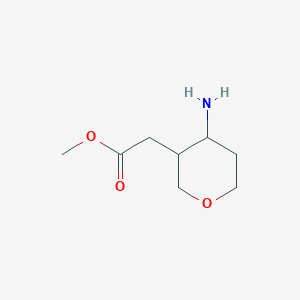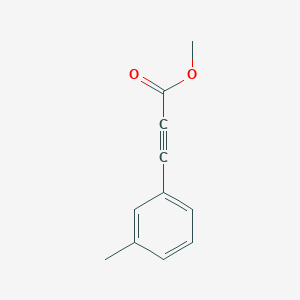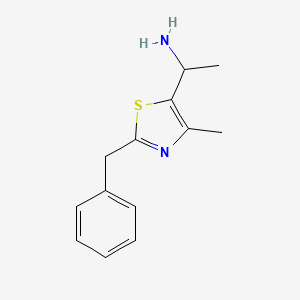![molecular formula C13H12BrNO3S B13154448 3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13154448.png)
3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde typically involves multiple steps. One common method includes the following steps :
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Methoxylation: Introduction of a methoxy group.
Thiazole Formation: Formation of the thiazole ring.
Aldehyde Formation: Introduction of the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Conversion of the aldehyde group to an alcohol.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products
Oxidation: 3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid.
Reduction: 3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is used in various scientific research applications :
Proteomics: Used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
compounds with similar structures often interact with biological targets such as enzymes and receptors, leading to various biochemical effects . The thiazole ring, in particular, is known to interact with multiple molecular targets, potentially affecting pathways involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-methoxybenzaldehyde: Lacks the thiazole ring, making it less versatile in biological applications.
5-Methoxy-2-methyl-1,3-thiazole-4-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and biological activity.
Uniqueness
3-Bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde is unique due to the presence of both a bromine atom and a thiazole ring, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H12BrNO3S |
|---|---|
Poids moléculaire |
342.21 g/mol |
Nom IUPAC |
3-bromo-5-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C13H12BrNO3S/c1-8-15-10(7-19-8)6-18-13-11(14)3-9(5-16)4-12(13)17-2/h3-5,7H,6H2,1-2H3 |
Clé InChI |
SMCDCAIVPWJYKO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)COC2=C(C=C(C=C2Br)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


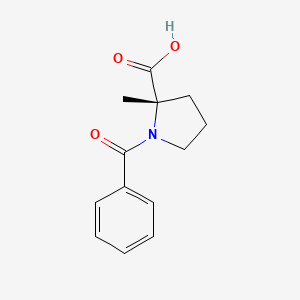
![Disodium[4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide](/img/structure/B13154373.png)
